molecular formula C15H20N2OS2 B14199057 S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate CAS No. 921222-72-2

S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate

Katalognummer: B14199057
CAS-Nummer: 921222-72-2
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: HNWHNERRJOLLLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate is a chemical compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with butylamine and a suitable aldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve the use of green chemistry principles to minimize environmental impact. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions to enhance efficiency and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

S-1,3-Benzothiazol-2-yl 3-(butylamino)butanethioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its butylamino and butanethioate groups contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

921222-72-2

Molekularformel

C15H20N2OS2

Molekulargewicht

308.5 g/mol

IUPAC-Name

S-(1,3-benzothiazol-2-yl) 3-(butylamino)butanethioate

InChI

InChI=1S/C15H20N2OS2/c1-3-4-9-16-11(2)10-14(18)20-15-17-12-7-5-6-8-13(12)19-15/h5-8,11,16H,3-4,9-10H2,1-2H3

InChI-Schlüssel

HNWHNERRJOLLLY-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(C)CC(=O)SC1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.